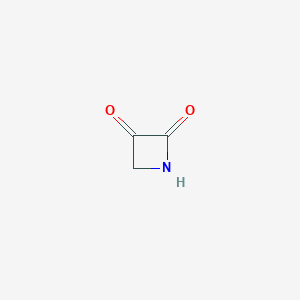

Azetidine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3NO2 |

|---|---|

Molecular Weight |

85.06 g/mol |

IUPAC Name |

azetidine-2,3-dione |

InChI |

InChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6) |

InChI Key |

RCYUACIXZYDBGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=O)N1 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Azetidine 2,3 Diones

Strategies for Ring System Construction

The synthesis of the azetidine-2,3-dione ring system is not typically a direct process but rather a multi-step sequence. The initial and most critical phase is the construction of a precursor molecule, the β-lactam (azetidin-2-one) ring, which is subsequently oxidized to yield the target dione (B5365651). The Staudinger ketene-imine cycloaddition stands as a cornerstone method for this purpose. mdpi.comresearchgate.netresearchgate.net

Staudinger Ketene-Imine Cycloaddition Approaches to this compound Precursors

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a versatile and widely employed method for synthesizing the β-lactam scaffold. mdpi.comnih.govorganic-chemistry.org The reaction proceeds through a two-step mechanism, initiated by the nucleophilic attack of the imine's nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. researchgate.netnih.gov This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered azetidinone ring. researchgate.net This foundational reaction provides access to 3-substituted-β-lactams, such as 3-hydroxy or 3-acetoxy-β-lactams, which are direct precursors to azetidine-2,3-diones. acs.orgnih.govresearchgate.net

To achieve enantioselective synthesis of azetidine-2,3-diones, chiral auxiliaries can be incorporated into the Staudinger reaction. A notable strategy involves the use of chiral ketenes derived from readily available starting materials. For instance, enantiopure azetidine-2,3-diones have been successfully synthesized using a chiral ketene generated from commercially available L-(+)-diethyl tartrate. thieme-connect.comresearchgate.net

In this approach, the chiral ketene undergoes a Staudinger cycloaddition reaction with various imines to produce spiro-β-lactams in good yields. thieme-connect.comresearchgate.net These chiral spiro-β-lactam precursors are then subjected to a two-step transformation process to afford the final enantiopure azetidine-2,3-diones in excellent yields. thieme-connect.com This method highlights the utility of tartaric acid as a chiral pool for the asymmetric synthesis of complex β-lactam structures. acs.orgscielo.br

A common approach is the reaction of substituted phenylacetic acids with isatin-derived Schiff bases. acs.orgrsc.org Reagents such as oxalyl chloride or tosyl chloride (TsCl) are used as activators to generate the ketene in the presence of a base. acs.orgrsc.orgrsc.org This method has proven effective for the synthesis of various bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.orgrsc.org One study detailed the first synthesis of dispirooxindole-β-lactams using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the ketene source in a one-pot Staudinger cycloaddition. mdpi.comnih.gov

| Ketene Precursor | Imine | Activating Reagent | Base | Product Type | Yield | Citation |

|---|---|---|---|---|---|---|

| 2-(4-chlorophenyl)acetic acid | 3-((4-methoxyphenyl)imino)indolin-2-one | TsCl | DIPEA | cis-Spirooxindolo-β-lactam | 67% | acs.org |

| 2-(3,4-difluorophenyl)acetic acid | 3-(p-tolylimino)indolin-2-one | TsCl | DIPEA | cis-Spirooxindolo-β-lactam | 37% | acs.org |

| 2-(4-bromophenyl)acetic acid | 3-((4-chlorophenyl)imino)indolin-2-one | TsCl | DIPEA | cis-Spirooxindolo-β-lactam | 20% | nih.gov |

| 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | 3-((4-methoxyphenyl)imino)indolin-2-one | TsCl | DIPEA | Dispiro-β-lactam | 62% | mdpi.com |

The Staudinger reaction can generate up to two new stereocenters, making the control of diastereoselectivity a critical aspect of the synthesis. researchgate.net The stereochemical outcome is highly dependent on the geometry of the imine, the electronic properties of the substituents on both reactants, and the reaction conditions. researchgate.netrsc.org A general observation is that (E)-imines tend to yield cis-β-lactams, whereas (Z)-imines produce trans-β-lactams. researchgate.netorganic-chemistry.org

The electronic nature of the substituents plays a significant role in directing the stereochemistry. organic-chemistry.org Electron-donating substituents on the ketene and electron-withdrawing groups on the imine generally accelerate the ring closure of the zwitterionic intermediate, favoring the formation of the cis-diastereomer. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to the thermodynamically more stable trans-β-lactam. organic-chemistry.org

Recent studies on the synthesis of spirooxindolo-β-lactams have demonstrated that high cis-diastereoselectivity can be achieved. acs.orgresearchgate.net However, this selectivity can be inverted. The use of 4-methoxyphenylacetic acid, which has an electron-donating substituent, was shown to produce trans-spirooxindolo-β-lactams as the main products, in contrast to other phenylacetic acids that predominantly gave cis products. acs.orgnih.govresearchgate.net The diastereoselectivity can also be influenced by the method of ketene generation and the reaction temperature, with an increase in trans-diastereomer yields observed with increasing temperature and solvent polarity. acs.orgnih.govresearchgate.net

| Ketene Precursor (Phenylacetic Acid Derivative) | Imine (Isatin Schiff Base) | Predominant Diastereomer | Key Factor | Citation |

|---|---|---|---|---|

| Phenylacetic acid | Various N-aryl imines | cis | Standard phenyl group | acs.orgresearchgate.net |

| 4-Chlorophenylacetic acid | Various N-aryl imines | cis | Electron-withdrawing group on ketene precursor | acs.orgresearchgate.net |

| 4-Methoxyphenylacetic acid | Various N-aryl imines | trans | Electron-donating group on ketene precursor | acs.orgnih.govresearchgate.net |

Oxidative Approaches to Azetidine-2,3-diones

The final step in the synthesis of azetidine-2,3-diones from β-lactam precursors is the oxidation of a 3-hydroxyazetidin-2-one. This transformation introduces the second carbonyl group at the C3 position of the azetidine (B1206935) ring. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent degradation of the strained ring system.

The Swern oxidation is a highly effective and widely used method for converting 3-hydroxy-β-lactams into azetidine-2,3-diones. acs.orgnih.gov This reaction employs dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.org The reaction is known for its mild conditions, which are well-suited for substrates containing sensitive functional groups and strained rings. acs.orgwikipedia.orgtcichemicals.com

The 3-hydroxy-β-lactam starting materials are typically prepared via a two-step sequence from the products of a Staudinger cycloaddition. First, a cycloaddition using acetoxyacetyl chloride and an imine yields a 3-acetoxy-2-azetidinone. acs.orgresearchgate.net This is followed by a careful hydrolysis or transesterification to give the corresponding 3-hydroxy-2-azetidinone. acs.orgnih.gov The subsequent Swern oxidation of this alcohol proceeds in high yield and, importantly, without detectable racemization when using enantiopure substrates. acs.org An alternative to the Swern conditions involves using phosphorous pentoxide and DMSO for the oxidation. researchgate.net

Oxidative Cleavage of Alkylidene Azetidin-2-ones (e.g., via Ozonolysis, NaIO4/OsO4)

A prominent method for synthesizing azetidine-2,3-diones involves the oxidative cleavage of the exocyclic double bond of 3-alkylidene-azetidin-2-ones. This transformation can be effectively achieved using reagents such as ozone (ozonolysis) or a combination of sodium periodate (B1199274) (NaIO4) and a catalytic amount of osmium tetroxide (OsO4). uou.ac.inresearchgate.netugent.be

The Lemieux-Johnson reagent, which consists of OsO4 and NaIO4, is a well-established system for this purpose. uou.ac.in In this process, the osmium tetroxide first catalyzes the syn-dihydroxylation of the alkene to form a vicinal diol. masterorganicchemistry.com Subsequently, sodium periodate cleaves the carbon-carbon bond of the resulting diol to yield the desired dione. uou.ac.inmasterorganicchemistry.com This two-step sequence, often performed in a single pot, provides a direct route to the this compound core. u-szeged.hu For instance, racemic 3-methylidene-4-phenyl-2-azetidinone can be converted to the corresponding this compound through dihydroxylation followed by oxidative cleavage with NaIO4. rsc.org

Ozonolysis offers an alternative approach to this oxidative cleavage. researchgate.netugent.bepsu.edu This method involves bubbling ozone through a solution of the 3-alkylidene-azetidin-2-one, followed by a workup procedure to decompose the intermediate ozonide and furnish the final this compound.

| Precursor | Reagents | Product | Reference |

| 3-Alkylidene-azetidin-2-one | 1. OsO4 (cat.), NMO 2. NaIO4 | This compound | u-szeged.hu |

| 3-Alkylidene-azetidin-2-one | Ozonolysis | This compound | researchgate.netpsu.edu |

| 3-Methylidene-4-phenyl-2-azetidinone | 1. Dihydroxylation 2. NaIO4 | 4-Phenyl-azetidine-2,3-dione | rsc.org |

Synthesis via 3-(Phenylthio)-2-azetidinones

An alternative synthetic route to azetidine-2,3-diones utilizes 3-(phenylthio)-2-azetidinones as precursors. capes.gov.bracs.org This method involves the hydrolysis of 3-chloro-3-(phenylthio)-2-azetidinones. heteroletters.org The starting 3-(phenylthio)-2-azetidinones can be prepared through various means, including the C-3 alkylation of an azetidin-2-one (B1220530) with diphenyldisulfide. researchgate.net The subsequent chlorination of the 3-phenylthio-β-lactam, followed by hydrolysis, yields the target this compound. heteroletters.org For example, hydrolysis of 3-chloro-3-(phenylthio)-2-azetidines in the presence of zinc chloride/silica gel leads to the formation of azetidine-2,3-diones. heteroletters.org

| Precursor | Conditions | Product | Reference |

| 3-Chloro-3-(phenylthio)-2-azetidinone | Hydrolysis (ZnCl2/silica gel) | This compound | heteroletters.org |

| cis-3-Allyl-3-phenylthio-β-lactam | Oxidation and Elimination | 3-Allylidene-β-lactam | tandfonline.com |

Alternative Synthetic Routes to this compound Scaffolds

Beyond the primary methods, several other synthetic strategies have been developed to access the this compound scaffold. One such approach involves the oxidation of 3-hydroxy-β-lactams. tandfonline.commdpi.com Swern oxidation is a commonly employed method for this transformation, providing the dione in high yield without racemization. rsc.orgacs.org

Another strategy is the hydrolysis of 3,3-disubstituted-2-azetidinones. For instance, the hydrolysis of 3,3-di(ethylthio)-2-azetidinones with N-bromosuccinimide (NBS) in aqueous acetonitrile (B52724) furnishes azetidine-2,3-diones. heteroletters.org

The Staudinger ketene-imine cycloaddition reaction is a powerful tool for constructing the β-lactam ring and has been adapted for the synthesis of this compound precursors. researchgate.netnih.govnih.govrsc.org Racemic 3-acetoxy-β-lactams, synthesized via the Staudinger reaction, can be hydrolyzed to 3-hydroxy-β-lactams, which are then oxidized to azetidine-2,3-diones. mdpi.com

Furthermore, a radical-mediated rearrangement of 3-(2-bromobenzyloxy)azetidin-2-ones has been reported as a pathway to azetidine-2,3-diones. researchgate.net

Stereoselective Synthesis of Azetidine-2,3-diones

The stereochemical configuration of substituents on the this compound ring is crucial for their application in the synthesis of biologically active molecules. Consequently, significant research has focused on developing stereoselective methods for their preparation.

Enantiopure this compound Preparation

The synthesis of enantiopure azetidine-2,3-diones is often achieved by starting with chiral precursors or by employing chiral auxiliaries. A common and effective strategy involves the oxidation of enantiopure 3-hydroxy-β-lactams. rsc.orgacs.org These chiral alcohols can be prepared through various asymmetric methods, including the Staudinger reaction between a ketene and an imine derived from a chiral aldehyde, such as (R)-2,3-O-isopropylideneglyceraldehyde. acs.org The resulting cis-3-hydroxy-2-azetidinone can then be oxidized, for example, via Swern oxidation, to the corresponding enantiopure this compound with no detectable racemization. rsc.orgacs.org

Another approach utilizes chiral ketenes in the Staudinger cycloaddition. thieme-connect.comncl.res.in For example, a chiral ketene generated from commercially available L-(+)-diethyl tartrate reacts with various imines to produce spiro-β-lactams, which can then be converted into enantiopure azetidine-2,3-diones in a two-step process. thieme-connect.comncl.res.in

Dynamic kinetic resolution has also been employed for the enantioselective synthesis of precursors to azetidine-2,3-diones. Racemic 3-hydroxy-β-lactams can be subjected to enantioselective reduction, which, after oxidation, leads to optically active 3-hydroxy-β-lactams that can be converted to the desired diones. mdpi.com

| Chiral Source | Key Reaction | Product | Reference |

| (R)-2,3-O-isopropylideneglyceraldehyde | Staudinger cycloaddition followed by Swern oxidation | Enantiopure this compound | acs.org |

| L-(+)-Diethyl tartrate | Staudinger cycloaddition with a chiral ketene | Enantiopure spiro-β-lactam precursor | thieme-connect.comncl.res.in |

| Racemic 3-hydroxy-β-lactam | Dynamic kinetic resolution and oxidation | Optically active 3-hydroxy-β-lactam | mdpi.com |

Diastereoselective Control in this compound Synthesis

Diastereoselective control in the synthesis of azetidine-2,3-diones and their derivatives is critical for establishing the relative stereochemistry of multiple chiral centers. The Staudinger ketene-imine cycloaddition is a key reaction where diastereoselectivity can often be controlled. nih.govnih.govrsc.org The choice of reactants, solvents, and reaction conditions can influence the formation of either cis or trans diastereomers. rsc.org For instance, in the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones, the use of oxalyl chloride for in situ ketene generation can reverse the diastereoselectivity compared to using pre-synthesized acyl chlorides. nih.govnih.govrsc.org

Reactions involving the this compound carbonyl group can also proceed with high diastereoselectivity. The addition of various nucleophiles to the C3-carbonyl is often directed by existing stereocenters on the β-lactam ring, particularly the substituent at C4. tandfonline.com For example, the Lewis acid-mediated allylation of enantiopure azetidine-2,3-diones with a chiral substituent at C4 can lead to the formation of homoallylic alcohols as single diastereoisomers. tandfonline.com Similarly, rhodium-catalyzed three-component reactions between azetidine-2,3-diones, ethyl diazoacetate, and alcohols can produce 3-substituted-3-hydroxy-β-lactams with good to moderate stereoselectivity. nih.gov

Furthermore, the coupling of azetidine-2,3-diones with bromonitromethane (B42901) in the presence of sodium azide (B81097) has been shown to proceed with good anti:syn stereoselectivity under substrate control. rsc.org

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Staudinger Cycloaddition | Reagent control (oxalyl chloride) | Reversal of diastereoselectivity | nih.govnih.govrsc.org |

| Allylation of this compound | C4-chiral auxiliary | Single diastereoisomer formation | tandfonline.com |

| Rhodium-catalyzed 3-component reaction | Substrate control | Good to moderate diastereoselectivity | nih.gov |

| Halonitroaldol-type reaction | Substrate control | Good anti:syn ratio | rsc.org |

Chemical Reactivity and Mechanistic Studies of Azetidine 2,3 Diones

Nucleophilic Addition Reactions to Carbonyl Moieties

The electrophilic nature of the two carbonyl carbons in azetidine-2,3-diones is the primary driver of their reactivity towards nucleophiles. These reactions can lead to the formation of a new stereocenter at the C3 position, and the outcomes are often influenced by the nature of the nucleophile, the substituents on the β-lactam ring, and the reaction conditions.

Metal-mediated carbonyl additions of allyl, propargyl, and allenyl groups to optically pure azetidine-2,3-diones have been investigated as a reliable method for synthesizing 3-substituted 3-hydroxy-β-lactams. rsc.orgcapes.gov.br These reactions offer a pathway to compounds with significant molecular complexity and potential biological activity. rsc.org The stereochemical outcome at the newly formed C3 quaternary center can be effectively controlled by a chiral auxiliary group at the C4 position of the azetidine (B1206935) ring. rsc.orgcapes.gov.br

The choice of metal promoter plays a crucial role in determining the regioselectivity of the addition, particularly in reactions involving propargyl/allenyl systems. rsc.org For instance, the reaction of N-Boc-azetidine-2,3-diones with propargyl bromide can yield either α-allenic alcohols or β-propargylic alcohols depending on the metal used.

In anhydrous conditions, Lewis acid-promoted additions of reagents like allyltrimethylsilane (B147118) and allyltributylstannane (B1265786) to enantiopure azetidine-2,3-diones result in the formation of homoallylic alcohols as single diastereoisomers. bethunecollege.ac.in When propargyl bromides with an aliphatic or aromatic substituent at the terminal position are used, the metal-promoted reactions afford α-allenic alcohols with high regio- and diastereoisomeric purity. bethunecollege.ac.inslideshare.net This contrasts with the reaction of unsubstituted propargyl bromide, which can lead to a mixture of products. bethunecollege.ac.in

| Reactant | Reagent | Promoter/Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Enantiopure Azetidine-2,3-dione | Allyltrimethylsilane | Lewis Acid (Anhydrous) | Homoallylic Alcohol | Single Diastereoisomer | bethunecollege.ac.in |

| Enantiopure this compound | Allyltributylstannane | Lewis Acid (Anhydrous) | Homoallylic Alcohol | Single Diastereoisomer | bethunecollege.ac.in |

| This compound | Substituted Propargyl Bromide | Metal Promoter | α-Allenic Alcohol | Essentially Regio- and Diastereoisomerically Pure | bethunecollege.ac.in |

The investigation of metal-promoted carbonyl additions has been conducted in both aqueous and anhydrous environments. rsc.orgcapes.gov.br Barbier-type reactions, which can often be carried out in aqueous media, have been successfully applied to azetidine-2,3-diones. bethunecollege.ac.in For example, the tin-mediated carbonyl allylation of an this compound in a methanol/aqueous NH₄Cl solvent system proceeded smoothly, yielding a triol product as a single diastereomer, which also involved the cleavage of an acetonide protecting group. bethunecollege.ac.in The ability to perform these reactions in aqueous media presents a greener and more practical synthetic alternative.

The reaction of azetidine-2,3-diones with primary amines provides a novel and direct route for the asymmetric synthesis of unnatural α-amino acid and peptide derivatives. nih.gov This transformation is notable for its one-step nature, allowing for the construction of complex chiral molecules from relatively simple starting materials. nih.gov The reaction can be applied to produce these derivatives in both racemic and optically pure forms, highlighting its versatility in synthetic chemistry. nih.gov

| This compound Type | Nucleophile | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Racemic | Primary Amine | Racemic α-Amino Acid/Peptide Derivative | Racemic | nih.gov |

| Optically Pure | Primary Amine | Optically Pure α-Amino Acid/Peptide Derivative | Optically Pure | nih.gov |

This reaction proceeds via an unusual pathway that involves a selective bond cleavage of the four-membered ring, followed by rearrangement to form the final α-amino acid or peptide product. nih.gov

Reactions with Primary Amines and α-Amino Esters

Formation of α-Amino Acid and Peptide Derivativesnih.gov

An important and somewhat unexpected reaction of azetidine-2,3-diones is their conversion into α-amino acid and peptide derivatives upon treatment with primary amines. bhu.ac.in Instead of the anticipated formation of 3-imino-β-lactams, a one-step synthesis of unnatural α-amino acid derivatives is achieved. bhu.ac.inrsc.org This transformation is significant as it provides a direct route to valuable building blocks for peptide and protein chemistry. bhu.ac.in

The reaction proceeds smoothly with a variety of primary amines, including those derived from amino esters, leading directly to the formation of dipeptides. bhu.ac.in For instance, the reaction of enantiopure azetidine-2,3-diones with α-amino esters like methyl glycinate (B8599266) or methyl alaninate (B8444949) has been shown to produce optically pure peptides with multiple chiral centers, demonstrating the utility of this method in peptide synthesis. bhu.ac.in This process occurs without detectable racemization, preserving the stereochemical integrity of the starting materials. bhu.ac.in This direct, one-pot synthesis from azetidine-2,3-diones presents a notable alternative to other methods like the Baeyer-Villiger oxidation of these diones to form N-carboxy anhydrides (NCAs), which can then be converted to amino acid derivatives. bhu.ac.inrsc.org

The scope of this reaction is demonstrated by the successful synthesis of various α-amino acid and peptide derivatives from different substituted azetidine-2,3-diones and primary amines, with yields ranging from moderate to good. bhu.ac.in

Proposed Reaction Mechanisms (e.g., Aziridine (B145994) Intermediate)nih.gov

The formation of α-amino acid derivatives instead of the expected 3-imino-β-lactams from the reaction of azetidine-2,3-diones with primary amines suggests an unusual reaction pathway. A proposed mechanism involves the initial nucleophilic attack of the primary amine on the C3-carbonyl of the this compound to form a carbinolamine intermediate. bhu.ac.in

Instead of dehydrating to form an imine, this carbinolamine is thought to evolve into a fused aziridine-β-lactam intermediate. bhu.ac.in This fused bicyclic system is highly strained, and the N1-C2 bond is proposed to be particularly labile. bhu.ac.in Cleavage of this bond leads to the formation of an aziridinone, which subsequently undergoes decarbonylation (loss of carbon monoxide) to furnish the final N-formylamide product, which is a derivative of an α-amino acid. bhu.ac.in This proposed aziridine intermediate helps to explain the unexpected product formation, highlighting the influence of ring strain in directing the reactivity of the this compound system. bhu.ac.in

Multi-component Reactions Involving Azetidine-2,3-diones

Azetidine-2,3-diones have been successfully employed as the carbonyl component in multicomponent reactions, offering a pathway to highly functionalized β-lactam structures.

Organocatalyzed Passerini Three-Component Reactions (P-3CR) with Azetidine-2,3-dionesmdpi.com

The organocatalyzed Passerini three-component reaction (P-3CR) of azetidine-2,3-diones has been described, providing access to complex α-acyloxy-β-lactam derivatives. nih.govnih.gov In this reaction, the this compound acts as the oxo-component, reacting with an isocyanide and a carboxylic acid in the presence of an organocatalyst. Phenyl phosphinic acid has been identified as an effective catalyst for this transformation. nih.govnih.gov

The reaction proceeds with good yields and can be applied to various substituted azetidine-2,3-diones and different isocyanides. nih.gov The resulting Passerini adducts are highly functionalized molecules that can serve as precursors for further synthetic manipulations. nih.govnih.gov

Organocatalyzed Ugi Four-Component Reactions (U-4CR) on Related Scaffoldsmdpi.com

While the direct participation of azetidine-2,3-diones in Ugi four-component reactions (U-4CR) is not extensively documented, studies on structurally related scaffolds, such as 4-oxoazetidine-2-carbaldehydes, have been successfully carried out. nih.govnih.gov These Ugi-type three-component reactions (U-3CR) involve the 4-oxoazetidine-2-carbaldehyde, an amine, and an isocyanide, also catalyzed by phenyl phosphinic acid. nih.govnih.gov The resulting adducts are highly functionalized β-lactams that can be further transformed, for instance, into γ-lactams through ring-opening and cyclization. nih.govnih.gov The success of these reactions on related β-lactam scaffolds suggests the potential for developing similar Ugi-type reactions with azetidine-2,3-diones, which would provide rapid access to a wide range of complex, peptide-like structures.

Ring-Opening and Rearrangement Reactionsbhu.ac.in

The inherent ring strain of the azetidinone core makes it susceptible to ring-opening and rearrangement reactions, particularly when activated by the adjacent carbonyl groups in azetidine-2,3-diones or their derivatives. The highly functionalized products obtained from multicomponent reactions involving azetidine-2,3-diones can serve as valuable substrates for such transformations. nih.gov

For example, the adducts from the Passerini reaction of azetidine-2,3-diones can undergo a subsequent N1-C2 β-lactam ring opening followed by cyclization. nih.govnih.gov This sequence provides a stereoselective pathway to functionalized γ-lactones. nih.govnih.gov This transformation highlights how the reactivity of the azetidine ring can be harnessed to construct other important heterocyclic scaffolds.

Other Transformations of Azetidine-2,3-diones

In addition to the reactions described above, azetidine-2,3-diones can undergo other transformations that take advantage of their unique chemical properties.

Baeyer-Villiger Oxidation: Azetidine-2,3-diones can undergo Baeyer-Villiger oxidation to produce N-carboxyanhydrides (NCAs). rsc.org This reaction involves the insertion of an oxygen atom between the C3 and C4 atoms of the β-lactam ring. The resulting NCAs are valuable intermediates for the synthesis of α-amino acid derivatives. bhu.ac.inrsc.org

Reduction: The carbonyl groups of azetidine-2,3-diones can be selectively reduced. For instance, enantioselective reduction of the C3-carbonyl group can be achieved through dynamic kinetic resolution using Ni-catalyzed asymmetric hydrogenation. mdpi.com This process converts racemic azetidine-2,3-diones into optically active 3-hydroxy-β-lactams, which are important chiral building blocks. mdpi.com

Azetidine 2,3 Diones As Versatile Synthons in Organic Synthesis

Precursors for β-Lactam Derivatives and Analogues

The β-lactam (azetidin-2-one) ring is a core structural motif in a wide range of clinically significant antibiotics. Azetidine-2,3-diones serve as readily accessible synthons for the stereoselective synthesis of various substituted β-lactam derivatives.

Synthesis of C-3 Alkylidene/Alkyl Azetidin-2-ones from Azetidine-2,3-diones

The conversion of azetidine-2,3-diones to C-3 substituted azetidin-2-ones often involves olefination reactions at the C-3 carbonyl group, followed by subsequent transformations. The Wittig reaction, for instance, provides a reliable method for the introduction of an alkylidene group at this position.

A key challenge in the synthesis of 3-alkylazetidin-2-ones is the stereoselective introduction of the alkyl group. One effective strategy involves a regio- and stereoselective Grignard reaction on the C-3 keto group of the azetidine-2,3-dione. researchgate.net This is followed by a dehydration step to yield the C-3 alkylidene azetidin-2-one (B1220530). Subsequent reduction of the exocyclic double bond can then furnish the desired 3-alkylazetidin-2-one. Some of these 3-alkylazetidin-2-ones are recognized for their activity as cholesterol absorption inhibitors. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Transformation | Ref. |

| This compound | Grignard Reagent | 3-Alkyl-3-hydroxyazetidin-2-one | Nucleophilic addition | researchgate.net |

| 3-Alkyl-3-hydroxyazetidin-2-one | Dehydrating Agent (e.g., PPh₃/CCl₄) | 3-Alkylideneazetidin-2-one | Dehydration | researchgate.net |

| 3-Alkylideneazetidin-2-one | Reducing Agent | 3-Alkylazetidin-2-one | Reduction | researchgate.net |

Stereoselective Access to 3-Substituted 3-Hydroxy-β-lactams

3-Substituted 3-hydroxy-β-lactams are valuable synthetic intermediates and exhibit interesting biological activities. Azetidine-2,3-diones provide a direct route to these compounds through nucleophilic addition to the C-3 carbonyl group. The stereochemical outcome of this addition can be controlled by the choice of nucleophile and reaction conditions.

The use of organometallic reagents, such as Grignard reagents and organolithium compounds, allows for the introduction of a wide variety of substituents at the C-3 position. researchgate.netwikipedia.org For example, metal-mediated 1,3-butadien-2-ylation reactions between 1,4-dibromo-2-butyne (B1582476) and optically pure azetidine-2,3-diones have been reported to yield 3-substituted 3-hydroxy-β-lactams. nih.gov

Furthermore, a three-component reaction involving azetidine-2,3-diones, ethyl diazoacetate, and alcohols, catalyzed by rhodium, has been developed for the synthesis of 3-substituted-3-hydroxy-β-lactams with two new adjacent stereogenic centers. lookchem.com This method offers good to moderate stereoselectivity depending on the alcohol used. lookchem.com

| This compound | Nucleophile/Reagents | Product | Stereoselectivity | Ref. |

| Optically pure this compound | 1,4-dibromo-2-butyne (metal-mediated) | 3-(1,3-butadien-2-yl)-3-hydroxy-β-lactam | Asymmetric | nih.gov |

| This compound | Ethyl diazoacetate, Alcohol (Rhodium-catalyzed) | 3-Substituted-3-hydroxy-β-lactam | Good to moderate | lookchem.com |

Formation of Spiro-β-lactams and Spiro[azetidine-2,3′-indoline]-2′,4-diones

Spirocyclic β-lactams, which feature a spiro-fused ring system at the C-3 position of the azetidinone core, are of significant interest due to their diverse biological activities. Azetidine-2,3-diones are precursors to these complex structures. The Staudinger ketene-imine cycloaddition reaction is a prominent method for constructing the spiro[azetidine-2,3′-indoline]-2′,4-dione scaffold. nih.govrsc.orgrsc.org This reaction involves the in-situ generation of a ketene (B1206846) which then undergoes a [2+2] cycloaddition with an isatin-derived imine. nih.govrsc.orgrsc.org

The diastereoselectivity of this reaction can be influenced by the mode of ketene generation. rsc.orgrsc.org For instance, using oxalyl chloride for the in-situ generation of ketene at room temperature can lead to a reversal of diastereoselectivity compared to traditional methods. rsc.orgrsc.org This allows for the selective synthesis of either cis or trans diastereomers of the spiro-β-lactam. rsc.orgrsc.org

A variety of spiro-β-lactams have been synthesized using this methodology, incorporating different substituents on both the azetidine (B1206935) and indoline (B122111) rings. nih.govrsc.org These compounds have been investigated for their potential as anticancer agents, with some exhibiting inhibitory activity against the p53-MDM2 protein-protein interaction. nih.govresearchgate.net

Building Blocks for α-Amino Acid and Peptide Synthesis

Beyond their utility in β-lactam chemistry, azetidine-2,3-diones serve as valuable starting materials for the synthesis of non-proteinogenic α-amino acids and peptides. These unnatural amino acids are crucial components in the development of novel peptidomimetics and pharmaceuticals.

Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives

An unconventional and direct one-step synthesis of unnatural α-amino acid derivatives has been achieved through the reaction of azetidine-2,3-diones with primary amines. rsc.orgrsc.org This reaction proceeds through a proposed mechanism involving the formation of a transient aziridine (B145994) intermediate, which then undergoes ring opening and decarbonylation to yield the α-amino acid derivative. rsc.org This method is notable for its simplicity and allows for the synthesis of both racemic and optically pure compounds, depending on the chirality of the starting this compound. rsc.orgrsc.org

The versatility of this approach allows for the incorporation of a wide range of functional groups into the final α-amino acid derivative by varying the primary amine used in the reaction. rsc.org

| This compound | Primary Amine | Product | Key Features | Ref. |

| Racemic or Enantiopure | Various primary amines | α-Amino acid derivative | One-step synthesis, access to racemic or optically pure products | rsc.orgrsc.org |

Direct Synthesis of Optically Pure Peptides

The reaction of azetidine-2,3-diones with α-amino esters provides a direct route to the synthesis of optically pure peptides. rsc.org This method is particularly advantageous as it allows for the rapid construction of dipeptides and potentially larger peptide fragments. For example, the reaction of an enantiopure this compound with an (S)-alanine methyl ester yields a dipeptide with three chiral centers in a single step. rsc.org

This approach offers a convergent and practical strategy for connecting the fields of β-lactam chemistry with peptide synthesis, providing a novel tool for the creation of peptides containing unique structural motifs. rsc.org

Construction of Other Heterocyclic Systems

The strained four-membered ring of azetidine-2,3-diones makes them valuable intermediates for the synthesis of more complex heterocyclic structures. The inherent ring strain facilitates ring-opening and ring-expansion reactions, providing pathways to larger, more stable heterocyclic systems.

The conversion of azetidine-2,3-diones into five-membered (pyrrolidines) and six-membered (piperidines) heterocyclic systems is a topic of significant synthetic interest. While direct and broadly applicable methods for this specific transformation are not extensively documented, the principles of ring expansion in related β-lactam (azetidin-2-one) chemistry provide a foundation for potential synthetic strategies. The high reactivity of the C3-carbonyl group, adjacent to the strained lactam, is the key to these proposed transformations.

One of the most common methods for the one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (B1218177). In the context of an this compound, diazomethane would be expected to attack the C3-carbonyl. The subsequent rearrangement of the resulting intermediate would lead to the insertion of a methylene (B1212753) group, expanding the four-membered ring to a five-membered one. This transformation would yield a pyrrolidine-2,4-dione, a derivative of succinimide. While this specific reaction on this compound substrates is not detailed in readily available literature, the analogous ring expansion of other β-lactams to γ-lactams is a known process. researchgate.netnih.gov For instance, 4-(1-bromoalkyl)-2-azetidinones can be converted into functionalized γ-lactams (pyrrolidinones) through a ring expansion mechanism involving N-acyliminium ions. nih.gov

This diastereoselective synthesis proceeds via carbenium ions formed by the dissociation of a bromide. These ions rearrange to N-acyliminium ions, which are then trapped by various nucleophiles to yield highly functionalized 5-substituted-2-pyrrolidinones. nih.gov The table below summarizes the outcomes of this related transformation.

| Starting β-Lactam Substituent (at C4) | Nucleophile | Solvent | Major Product (γ-Lactam) | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| (1-Bromo-2-methylpropyl) | H2O | DMSO | 5-Hydroxy-3,3,5-trimethyl-4-phenylpyrrolidin-2-one | 70% | 85:15 |

| (1-Bromo-2-methylpropyl) | MeOH | THF | 5-Methoxy-3,3,5-trimethyl-4-phenylpyrrolidin-2-one | 85% | >95:5 |

| (1-Bromoethyl) | NaN3 | DMSO | 5-Azido-3,3,5-trimethyl-4-phenylpyrrolidin-2-one | 65% | 70:30 |

| (1-Bromoethyl) | KCN | DMSO | 5-Cyano-3,3,5-trimethyl-4-phenylpyrrolidin-2-one | 58% | 60:40 |

The synthesis of piperidines from azetidine-2,3-diones would require a two-carbon insertion, a significantly more complex transformation. Such a reaction is less common and would likely involve a multi-step sequence rather than a direct ring expansion. There is currently a lack of specific examples in the scientific literature for the conversion of azetidine-2,3-diones to piperidine (B6355638) derivatives.

Stereochemical Control in Synthon Applications

The stereochemical outcome of reactions involving azetidine-2,3-diones is a critical aspect of their utility as synthons. The rigid, planar nature of the four-membered ring, combined with the stereocenters at C4 (and potentially on the N1 substituent), allows for a high degree of stereocontrol in subsequent transformations. The facial selectivity of nucleophilic attack and other reactions is often dictated by the existing stereochemistry of the starting material.

The importance of stereocontrol is well-established in the chemistry of related azetidine derivatives. For example, the four stereoisomers of azetidine-2,3-dicarboxylic acid (L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC) have been synthesized in a stereocontrolled manner using distinct strategies for the cis and trans isomers. nih.govnih.gov This demonstrates that the stereochemistry at C2 and C3 can be precisely controlled, a principle that extends to the C3 and C4 positions of azetidine-2,3-diones.

In the context of azetidine-2,3-diones, the substituents at the C4 position can effectively direct the approach of incoming reagents to the C3 carbonyl group. This steric hindrance can lead to high diastereoselectivity. An unusual reaction of azetidine-2,3-diones with primary amines has been reported to produce unnatural α-amino acid and peptide derivatives in an asymmetric fashion, highlighting the potential for stereocontrol.

The Staudinger ketene-imine cycloaddition, a common method for synthesizing β-lactams, can also be used to produce spiro[azetidine-2,3′-indoline]-2′,4-diones. The stereochemical outcome (cis or trans) of this reaction is highly dependent on the reaction conditions and the mode of addition, further illustrating the controllable nature of stereochemistry in azetidine ring systems.

The table below summarizes the affinity of different stereoisomers of azetidine-2,3-dicarboxylic acid for NMDA receptors, which underscores the biological importance of precise stereochemical control. nih.govnih.gov

| Stereoisomer | Affinity (Ki) in μM |

|---|---|

| L-trans-ADC | 10 |

| D-cis-ADC | 21 |

| D-trans-ADC | 90 |

| L-cis-ADC | >100 |

The principles of asymmetric synthesis using chiral auxiliaries can also be applied. A chiral group attached to the nitrogen atom (N1) can influence the stereochemical course of reactions at the C3 carbonyl, leading to the formation of chiral products with high enantiomeric excess. While specific examples detailing the use of chiral azetidine-2,3-diones as synthons for stereocontrolled reactions are not abundant, the foundational principles derived from related β-lactam and azetidine chemistry strongly suggest their potential in this area.

Theoretical and Computational Investigations of Azetidine 2,3 Diones

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to explore the electronic structure and reactivity of azetidine-2,3-diones and related compounds. researchgate.netacs.orgnih.gov These studies often focus on understanding the impact of substituents and the strained four-membered ring on the molecule's properties.

Natural Bond Orbital (NBO) analysis is a key tool in these investigations, revealing details about hyperconjugative interactions within the molecule. researchgate.net This analysis helps to explain the molecule's geometric hybridization and the distribution of electron density. researchgate.net

Computational studies have also been used to predict various molecular properties that correlate with reactivity. These include parameters like chemical hardness and softness, which can indicate the stability and reactivity of the molecule. researchgate.net Electronegativity values, another important descriptor, have been calculated to understand the electronic nature of substituted azetidine (B1206935) systems. researchgate.net

Table 1: Calculated Molecular Properties of Substituted Cyclobutane Derivatives

| Compound | Chemical Hardness (eV) | Chemical Softness (eV⁻¹) | Electronegativity (eV) |

| Fluorocyclobutane (FCB) | 4.1153 | 0.1215 | 4.3707 |

| Chlorocyclobutane (ClCB) | 3.8110 | 0.1312 | 4.1282 |

| Bromocyclobutane (BrCB) | 3.4514 | 0.145 | 4.03085 |

| Oxetane | 3.3616 | - | 3.5909 |

| Thietane | - | 0.1792 | - |

Data sourced from a study on halo-substituted and heteroatom-doped cyclobutane. researchgate.net

Mechanistic Probes of Reaction Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving azetidine-2,3-diones. For instance, in the reaction of azetidine-2,3-diones with primary amines, theoretical studies have helped to rationalize the observed formation of α-amino acid derivatives instead of the expected 3-imino-β-lactams. rsc.org

The proposed mechanism involves the initial formation of a carbinolamine intermediate. rsc.org Computational models suggest that this intermediate evolves into a fused aziridine-β-lactam, which is a key step in the reaction pathway. rsc.org The lability of the N1–C2 bond in this intermediate is thought to be crucial for the subsequent formation of an aziridinone, which ultimately furnishes the observed product. rsc.org

These theoretical investigations highlight the differences in reactivity between azetidine-2,3-diones and related compounds like pyrroline-2,3-diones, attributing them to the increased ring strain in the four-membered ring system. rsc.orgbeilstein-journals.org

Stereochemical Analysis and Conformational Preferences

The stereochemistry of azetidine-2,3-diones and their derivatives is a critical aspect of their chemistry, influencing their biological activity and reactivity. researchgate.net Computational methods are used to analyze the conformational preferences and to rationalize the stereochemical outcomes of reactions.

For example, in the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones, the stereochemistry of the final products is a key consideration. rsc.orgnih.gov Similarly, in the context of metal complexes involving azetidine ligands, computational analysis has been used to determine the relative stability of different diastereoisomers. frontiersin.org This information is vital for understanding the kinetic and thermodynamic products of a reaction. frontiersin.org

Studies on conformationally constrained analogs of biologically active molecules containing the azetidine ring have shown that even minor changes in stereochemistry or ring size can significantly impact their biological function. researchgate.net These findings underscore the importance of precise stereochemical control in the design of new therapeutic agents.

Table 2: Stereochemical and Conformational Data

| Compound/System | Method of Analysis | Key Finding |

| Platinum complexes of 2,4-cis-amino azetidines | Single crystal XRD and DFT calculations | Revealed the more stable diastereoisomer and provided a rationale based on steric parameters. frontiersin.org |

| Conformationally constrained isoserine analogs | [³H]GABA uptake assays and SAR studies | Strict stereochemical and size requirements for GAT3 inhibition were identified. researchgate.net |

| Peptides containing azetidine-2-carboxylic acid | ¹³C- and ¹H-NMR spectroscopy, CD spectra | Introduction of the azetidine group can perturb the peptide bond conformation. umich.edu |

Spectroscopic Property Predictions (e.g., NMR, IR)

Theoretical calculations are frequently used to predict the spectroscopic properties of azetidine-2,3-diones and their derivatives. nih.gov These predictions, particularly for NMR and IR spectra, are invaluable for structure elucidation and for confirming the identity of newly synthesized compounds. researchgate.netresearchgate.net

DFT calculations at appropriate levels of theory can provide theoretical vibrational frequencies that correlate well with experimental IR spectra. acs.org For example, the characteristic carbonyl stretching frequencies in the IR spectrum can be predicted and compared with experimental data to confirm the presence of the dione (B5365651) functionality. nih.govresearchgate.net

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. acs.orgigntu.ac.in By comparing the calculated and experimental spectra, researchers can gain confidence in their structural assignments. acs.org These computational tools are particularly useful when experimental data is ambiguous or when dealing with novel structures. gsu.edu

Table 3: Predicted vs. Experimental Spectroscopic Data for a Schiff Base Derivative

| Spectroscopic Feature | Experimental Value | Theoretical Value |

| ¹³C NMR (N=CH) | 155.89 ppm | 151.15 ppm |

| ¹³C NMR (pyrimidine ring) | 150.18, 131.09, 108.88 ppm | 153.52, 136.01, 113.28 ppm |

| IR (C-H stretching) | 3108-3067 cm⁻¹ | 3119-3031 cm⁻¹ |

| IR (C=C stretching) | 1573, 1490, 1422 cm⁻¹ | 1580-1269 cm⁻¹ |

Data sourced from a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative. acs.org

Advanced Methodological Considerations and Future Research Directions

Development of Green Chemistry Approaches in Azetidine-2,3-dione Synthesis

One notable green approach involves the use of solvent-free or aqueous reaction conditions. For instance, microwave-assisted synthesis in aqueous media has been reported for the cyclization of 3-(ammonio)propyl sulfates, derived from 1,3-propanediol (B51772) and primary amines, to form azetidines. mdpi.com While not directly yielding azetidine-2,3-diones, this demonstrates the feasibility of aqueous, microwave-assisted methods for constructing the core azetidine (B1206935) ring. Another approach utilizes basic alumina-supported potassium carbonate under microwave irradiation for the solvent-free synthesis of spiro[azetidine-indoles], which could be precursors to certain this compound derivatives. acs.org

The use of environmentally benign catalysts is another cornerstone of green chemistry. Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) represents an atom-economical route to 3-substituted azetidine-2,4-diones, proceeding through a Knoevenagel condensation, hydration, and C-N cyclization. mdpi.comresearchgate.net Biocatalysis also presents a promising green alternative. For example, baker's yeast has been employed for the microwave-induced reduction of racemic 3-keto-2-azetidinones, providing access to optically active hydroxy β-lactams, which are direct precursors to chiral azetidine-2,3-diones. scispace.com Furthermore, a highly enantioselective ub.bwnih.gov-Stevens rearrangement catalyzed by hemoproteins has been used for the one-carbon ring expansion of aziridines to azetidines, showcasing the potential of biocatalysis in generating the azetidine core. chemrxiv.org

Catalytic Methodologies for this compound Transformations

Catalysis plays a pivotal role in the transformation of azetidine-2,3-diones into more complex and functionally diverse molecules. Both metal-based and organocatalytic methods have been successfully employed.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of azetidine-2,3-diones. Phenyl phosphinic acid has been identified as an effective catalyst for three-component Ugi and Passerini reactions involving 4-oxoazetidine-2-carbaldehydes and azetidine-2,3-diones. csic.esfigshare.comacs.orgnih.gov These reactions proceed with good yields and reasonable diastereoselectivities, providing access to highly functionalized β-lactam derivatives. csic.esfigshare.comacs.orgnih.gov For instance, the Passerini-type three-component reaction of azetidine-2,3-diones with isocyanides and water, catalyzed by phenyl phosphinic acid, yields α-hydroxy amides with high diastereoselectivity. acs.org Another example is the p-toluenesulfonic acid (p-TSA) catalyzed reaction of racemic azetidine-2,3-diones with enantiomerically pure cis- and trans-4-hydroxy-L-proline, which leads to the asymmetric synthesis of 3-(pyrrol-1-yl)-azetidin-2-ones. scispace.com

Metal Catalysis: Transition metal catalysis offers a broad spectrum of reactivity for transforming azetidine-2,3-diones. Metal-promoted Barbier-type reactions with propargyl or allyl reagents in aqueous and anhydrous media have been used for the allylation, propargylation, and allenylation of these diones. acs.orgacs.org These reactions can be highly regioselective and stereoselective, particularly when a chiral auxiliary is present at the C4 position of the azetidine ring. acs.org For example, the reaction of azetidine-2,3-diones with propargylmagnesium bromide can lead to a mixture of allenic and acetylenic products, while the use of substituted prop-2-ynyl bromides can afford α-allenic alcohols with high regio- and diastereoselectivity. acs.org Copper(I) catalysis has been instrumental in the asymmetric Kinugasa/C-C coupling cascade reaction for the synthesis of spiro[azetidine-3,3′-indoline]-2,2′-diones. researchgate.netnih.govmdpi.com Rhodium complexes have also been used in catalytic approaches to form azetidine-2,4-diones from α-lactams. acs.org

Strategies for Diversity-Oriented Synthesis Using Azetidine-2,3-diones

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common scaffold. Azetidine-2,3-diones are excellent starting points for DOS due to their inherent reactivity and multiple functionalization sites.

Multicomponent reactions (MCRs) are a cornerstone of DOS, and azetidine-2,3-diones have proven to be suitable substrates. As mentioned previously, the organocatalyzed three-component Ugi and Passerini reactions provide a rapid means to introduce complexity and diversity. csic.esfigshare.comacs.orgnih.gov The adducts from these reactions can be further transformed into other heterocyclic systems, such as γ-lactams and γ-lactones, via ring-opening and cyclization. figshare.comnih.gov

Another strategy involves the use of azetidine-2,3-diones as building blocks for the synthesis of spirocyclic and fused ring systems. The p-TSA catalyzed cyclocondensation of monocyclic azetidine-2,3-diones with various difunctionalized substrates, such as mercaptoacids and ortho-difunctionalized benzenes, leads to the formation of α-heterocycle anchored spirocyclic azetidin-2-ones. researchgate.net Furthermore, a three-component reaction of azetidine-2,3-diones, α-diazo-oxindoles, and alcohols, catalyzed by [Rh2(OAc)4], yields β-lactam–oxindole hybrids. growingscience.com

The inherent strain of the azetidine ring can be exploited for ring-opening reactions that lead to diverse linear and cyclic products. For example, treatment of azetidine-2,3-diones with primary amines can lead to an unusual rearrangement, yielding α-amino acid and peptide derivatives in a single step. rsc.orgrsc.org

Integration of this compound Chemistry with Other Ring Systems

The fusion or spiro-annulation of the this compound core with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with potential biological activity.

Spirocyclic Systems: The synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones has been achieved through the Staudinger ketene-imine cycloaddition. nih.govrsc.org This reaction can be performed in a one-pot manner from substituted acetic acids and Schiff bases. nih.govrsc.org Another approach involves the reaction of 3-(N-substituted)imino-5-chloroisatin with 2-diazo-1,2-diphenylethanone. ub.bw The copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of chiral spiro[azetidine-3,3′-indoline]-2,2′-diones. researchgate.netnih.gov

Fused Systems: While less common than spirocyclic systems, methods for fusing the this compound ring to other heterocycles are being explored. The adducts from Ugi and Passerini reactions can be converted to γ-lactams and γ-lactones, which represent fused ring systems. figshare.comnih.gov

The following table summarizes some of the key methods for integrating azetidine-2,3-diones with other ring systems:

| Reaction Type | Reactants | Catalyst/Reagent | Resulting Ring System |

| Staudinger Cycloaddition | Substituted acetic acids, Schiff bases | Oxalyl chloride, organic base | Spiro[azetidine-2,3′-indoline]-2′,4-diones |

| 1:2 Molar Reaction | 3-(N-substituted)imino-5-chloroisatin, 2-diazo-1,2-diphenylethanone | - | Spiro[azetidine-2,3′-indoline]-2′,4-diones |

| Kinugasa/C-C Coupling Cascade | N-(2-iodoaryl)-propiolamides, nitrones | Copper(I) | Spiro[azetidine-3,3′-indoline]-2,2′-diones |

| Cyclocondensation | Azetidine-2,3-diones, difunctionalized substrates | p-Toluenesulfonic acid | Spirocyclic azetidin-2-ones |

| Three-Component Reaction | Azetidine-2,3-diones, α-diazo-oxindoles, alcohols | [Rh2(OAc)4] | β-Lactam–oxindole hybrids |

Emerging Concepts in this compound Functionalization

The field of this compound chemistry is continuously evolving, with new concepts for their functionalization emerging. Late-stage functionalization, which involves modifying a complex molecule at a late step in the synthetic sequence, is a particularly attractive strategy. While specific examples for azetidine-2,3-diones are still developing, the principles of C-H functionalization are being applied to related systems and hold promise for this scaffold.

Photoredox catalysis is another powerful tool that is beginning to be explored in the context of azetidine chemistry. This approach uses visible light to generate reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional methods.

The development of novel cascade reactions that form and functionalize the this compound ring in a single operation is also a key area of future research. These reactions offer significant advantages in terms of efficiency and atom economy.

Q & A

Q. Methodological Guidance :

- Optimize reaction conditions (e.g., solvent, temperature) to control regioselectivity.

- Use chiral auxiliaries or catalysts to resolve stereoisomers.

- Validate purity via -NMR, -NMR, and HRMS, as demonstrated in the synthesis of Passerini adducts .

How are this compound derivatives characterized for structural confirmation?

Basic Research Question

Structural elucidation relies on spectroscopic and crystallographic techniques:

Q. Methodological Guidance :

- Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments.

- Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

What strategies ensure stereoselectivity in the synthesis of Azetidine-2,3-dicarboxylic acids (ADCs)?

Advanced Research Question

Stereoselective synthesis of ADCs involves:

- Chiral Pool Synthesis : Start with enantiopure amino acids (e.g., L-serine) to enforce stereochemistry .

- Asymmetric Catalysis : Employ organocatalysts or transition-metal complexes to induce enantioselectivity during cyclization .

- Kinetic Resolution : Separate stereoisomers via enzymatic or chemical methods .

Q. Methodological Guidance :

- Monitor reaction progress using chiral HPLC.

- Validate stereochemical outcomes via NOESY or Mosher ester analysis .

How can in silico docking studies guide the design of this compound-based NMDA receptor agonists?

Advanced Research Question

Computational methods predict binding modes and affinity:

Q. Methodological Guidance :

- Use software like AutoDock Vina or Schrödinger Suite for docking.

- Cross-validate predictions with radioligand binding assays (e.g., -MDL-105,519) and electrophysiological recordings .

How to address contradictions in cytotoxicity data between stereoisomers of spiro[azetidine-2,3-indoline]-2,4-diones?

Advanced Research Question

Contradictions may arise from stereochemical effects on biological activity. For example, trans-isomers of spiro[azetidine-2,3-indoline]-2,4-diones show higher cytotoxicity in p53-positive cell lines (e.g., LNCap) due to stronger MDM2 binding, while cis-isomers are less active .

Q. Methodological Guidance :

- Conduct comparative molecular docking to assess isomer-MDM2 interactions.

- Validate using isogenic cell lines (p53+/−) and dose-response assays (IC) .

What experimental protocols are recommended for assessing NMDA receptor modulation by this compound derivatives?

Q. Methodological Focus

- Radioligand Binding Assays : Measure displacement of -CGP-39653 in rat cortical membranes .

- Electrophysiology : Use recombinant NMDA receptors (e.g., GluN1/GluN2A) in HEK293 cells to record agonist-induced currents .

- Calcium Imaging : Monitor intracellular Ca flux in primary neurons using Fluo-4 AM .

Validation : Include positive controls (e.g., NMDA) and antagonists (e.g., AP-5) .

What are the key considerations in designing multi-component reactions involving Azetidine-2,3-diones?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.